molecular formula C15H22N4O3S B2959080 N-(1,2-oxazol-3-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034325-64-7

N-(1,2-oxazol-3-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2959080
CAS No.: 2034325-64-7
M. Wt: 338.43
InChI Key: NGXFSVLEERRXQX-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an oxazole ring, a thiolane ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sodium hydride, triphosgene, and various organic solvents such as tetrahydrofuran (THF) and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide analogs: Compounds with similar structures but slight modifications in the ring systems or side chains.

    Oxazole derivatives: Compounds containing the oxazole ring, which share some chemical properties and reactivity.

Uniqueness

What sets N-(1,2-oxazol-3-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide apart is its combination of three distinct ring systems, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c20-14(15(21)17-13-3-7-22-18-13)16-9-11-1-5-19(6-2-11)12-4-8-23-10-12/h3,7,11-12H,1-2,4-6,8-10H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXFSVLEERRXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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